2-Morpholino-3-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Morpholino-3-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C10H11F3N2O. It has a molecular weight of 232.21 . This compound is used in various industries, including agrochemical and pharmaceutical industries .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .Molecular Structure Analysis
The molecular structure of “2-Morpholino-3-(trifluoromethyl)pyridine” is represented by the InChI code: 1S/C10H11F3N2O/c11-10(12,13)8-2-1-3-14-9(8)15-4-6-16-7-5-15/h1-3H,4-7H2 .Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications
Synthesis and Biological Activities
Cardiotonic Properties
2-Morpholino-5-(4-pyridinyl)pyridines, closely related to 2-Morpholino-3-(trifluoromethyl)pyridine, have been synthesized and evaluated for their positive inotropic actions, showing potential as cardiotonics. The 3-cyano derivative demonstrated significant activity due to partial inhibition of phosphodiesterase III, comparable to that of milrinone (Hagen et al., 1992).
Photophysical and Biomolecular Binding Properties
New series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines were synthesized, showcasing strong interactions with ct-DNA. This highlights their potential in the development of fluorescent markers or therapeutic agents targeting DNA (Bonacorso et al., 2018).
Material Science and Chemistry
Photoluminescence in Solution
Complexes containing morpholino groups, similar to 2-Morpholino-3-(trifluoromethyl)pyridine, exhibit photoluminescence in non-coordinating solvents. This property is significant for the development of new luminescent materials and sensors (Vogler & Kunkely, 1986).
Corrosion Inhibition
Schiff base complexes involving morpholino groups have demonstrated potential as corrosion inhibitors on mild steel, suggesting applications in materials protection and engineering (Das et al., 2017).
Organic Synthesis
Synthesis of Fluorescent Pyridines
Studies have shown that derivatives of 2-Morpholino pyridines can achieve intense emissions in both solution and solid states, making them valuable for creating highly emissive fluorophores for scientific and industrial applications (Hagimori et al., 2019).
Heterocyclic Syntheses
The cyclodesamination of N-azolylformamidines involving morpholino groups leads to the formation of polycondensed heterocycles with isoquinoline and indolo[2,3-c]pyridine structural fragments, useful in pharmaceuticals and organic materials (Bogza et al., 1997).
Safety And Hazards
properties
IUPAC Name |
4-[3-(trifluoromethyl)pyridin-2-yl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)8-2-1-3-14-9(8)15-4-6-16-7-5-15/h1-3H,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUBVDRHLOCQJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201250551 |
Source
|
Record name | 4-[3-(Trifluoromethyl)-2-pyridinyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201250551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholino-3-(trifluoromethyl)pyridine | |
CAS RN |
220459-52-9 |
Source
|
Record name | 4-[3-(Trifluoromethyl)-2-pyridinyl]morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220459-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[3-(Trifluoromethyl)-2-pyridinyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201250551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.